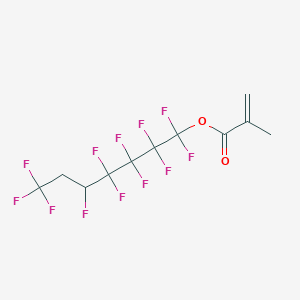
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate is a fluorinated ester compound. It is known for its unique chemical properties, particularly its high thermal stability and resistance to solvents. This compound is often used in various industrial applications due to its ability to form highly durable and resistant coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced material applications.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The fluorinated ester group imparts unique properties, such as hydrophobicity and chemical resistance, which make it effective in forming protective coatings. The compound’s stability and resistance to degradation are attributed to the strong carbon-fluorine bonds present in its structure.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,6,6,7,7,8,8,8-Hexadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,6,6,7,7,8,8,8-Hexadecafluorooctyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,7,7,7-Dodecafluoroheptyl 2-methylprop-2-enoate is unique due to its specific fluorination pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring high-performance materials with excellent chemical resistance and durability.
Properties
CAS No. |
61253-02-9 |
|---|---|
Molecular Formula |
C11H8F12O2 |
Molecular Weight |
400.16 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,7,7,7-dodecafluoroheptyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H8F12O2/c1-4(2)6(24)25-11(22,23)10(20,21)9(18,19)8(16,17)5(12)3-7(13,14)15/h5H,1,3H2,2H3 |
InChI Key |
SMGIMBKCWODARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















